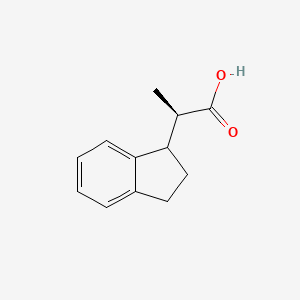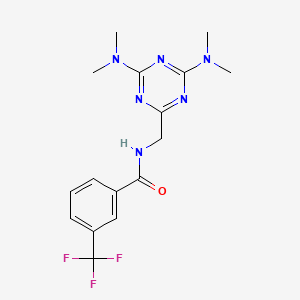
4-(3-氯苯基)-1-哌嗪丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is a chemical compound with the empirical formula C13H18Cl2N2. It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for a similar compound involves reactions of diethanolamine with thionyl chloride .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is characterized by the presence of a piperazine ring bound to a phenyl group .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions. These include cyclization reactions, Ugi reactions, ring-opening of aziridines, and intermolecular cycloadditions .Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine” is a solid at room temperature. It has a melting point of 198-203 °C .科学研究应用
Antibacterial Activity
Piperazine derivatives, including 4-(3-Chlorophenyl)-1-piperazinepropanenitrile, have been explored for their antibacterial potential. Researchers have investigated their efficacy against various bacterial strains, aiming to develop novel antibiotics. The compound’s mechanism of action and its impact on bacterial growth are subjects of interest .
Antiviral Properties
Given the urgent need for antiviral agents, scientists have evaluated piperazine-based compounds for their antiviral activity. 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may exhibit inhibitory effects against specific viruses, making it a candidate for further investigation .
Neuroprotective Potential
The piperazine ring is present in compounds studied for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Researchers have explored derivatives like 4-(3-Chlorophenyl)-1-piperazinepropanenitrile to assess their neuroprotective properties. Understanding their interactions with neural pathways and potential therapeutic benefits is crucial .
Psychopharmacology
Interestingly, piperazine derivatives have also been used illicitly as psychoactive substances. Investigating the psychopharmacological effects of 4-(3-Chlorophenyl)-1-piperazinepropanenitrile sheds light on its impact on neurotransmitter systems and behavior .
Drug Design and Optimization
The incorporation of piperazine moieties into drug molecules can enhance pharmacokinetic properties. Researchers explore 4-(3-Chlorophenyl)-1-piperazinepropanenitrile as a building block for drug design. Its structural modifications may lead to improved drug candidates for various therapeutic areas .
Mannich Reactions and Synthetic Pathways
Understanding the synthesis of 4-(3-Chlorophenyl)-1-piperazinepropanenitrile is essential. Researchers have developed efficient synthetic routes, including Mannich reactions, to obtain this compound. Detailed investigations into reaction mechanisms and optimization strategies contribute to its practical applications .
作用机制
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and 1-(3-Chlorophenyl)piperazine have been associated with the serotonin system, suggesting that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may also interact with serotonin receptors.
Mode of Action
Related compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to impact oxidative phosphorylation , suggesting that this compound may also influence energy metabolism pathways within the cell.
Pharmacokinetics
A related compound, trazodone, has been shown to have acceptable absolute bioavailability with substantial variability in time to maximum plasma concentration . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may have similar ADME properties, impacting its bioavailability.
Result of Action
Related compounds have been shown to have antioxidant properties , suggesting that this compound may also have a protective effect against oxidative stress.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .
未来方向
Piperazine derivatives have been the focus of much research due to their wide range of biological activities. They are found in a variety of pharmaceuticals and have potential applications in the treatment of diseases such as Alzheimer’s Disease, Mild Cognitive Impairment, and Amyotrophic Lateral Sclerosis .
属性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPLPLEPVUEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)
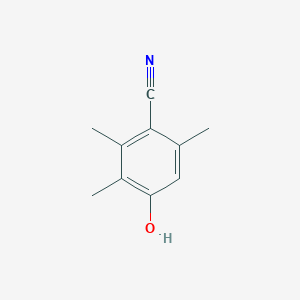



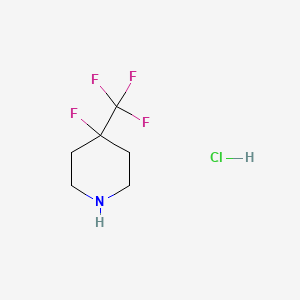
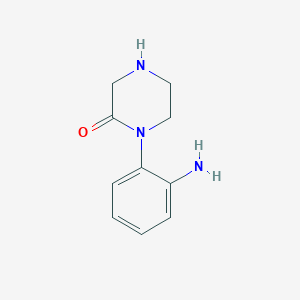
![6-(benzylamino)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744832.png)
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)
